1-Ethyl-1-(o-tolyl)hydrazine
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-1-(o-tolyl)hydrazine typically involves the reaction of ethylhydrazine with o-tolyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed for several hours, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
1-Ethyl-1-(o-tolyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include azo compounds, amines, and substituted hydrazines .
Scientific Research Applications
1-Ethyl-1-(o-tolyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(o-tolyl)hydrazine involves its interaction with various molecular targets, including enzymes and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This interaction is often used to study enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
1-Ethyl-1-(o-tolyl)hydrazine can be compared with other hydrazine derivatives such as phenylhydrazine and benzylhydrazine. While all these compounds share a common hydrazine functional group, this compound is unique due to its ethyl and o-tolyl substituents, which confer different chemical properties and reactivity. For example, phenylhydrazine is more commonly used in the synthesis of pyrazoles, while benzylhydrazine is often used in the preparation of heterocyclic compounds .
Similar compounds include:
- Phenylhydrazine
- Benzylhydrazine
- Methylhydrazine
These compounds are used in various chemical reactions and have distinct applications based on their structural differences .
Properties
IUPAC Name |
1-ethyl-1-(2-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBNBLMSDRPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575326 | |
Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910041-10-0 | |
Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1-(o-tolyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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